3-Chloro-1-propan-2-ylpyrazol-4-amine;hydrochloride
Description
3-Chloro-1-propan-2-ylpyrazol-4-amine hydrochloride is a pyrazole derivative with a propan-2-yl (isopropyl) group at the 1-position, a chlorine atom at the 3-position, and a primary amine at the 4-position, stabilized as a hydrochloride salt. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
3-chloro-1-propan-2-ylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3.ClH/c1-4(2)10-3-5(8)6(7)9-10;/h3-4H,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPHXVQFOLFURR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-propan-2-ylpyrazol-4-amine;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the chlorination of a suitable pyrazole derivative followed by amination . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity . The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-propan-2-ylpyrazol-4-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Chemistry
Building Block for Synthesis:
The compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique functional groups allow for various chemical modifications, facilitating the development of new materials.
Synthetic Routes:
Common synthetic methods include chlorination followed by amination, which can be optimized for yield and purity in both laboratory and industrial settings.
Biology
Biological Activity:
Research indicates that 3-Chloro-1-propan-2-ylpyrazol-4-amine;hydrochloride exhibits potential antimicrobial and anticancer properties. Studies have shown its efficacy against various pathogens and cancer cell lines, making it a candidate for further pharmacological investigation.
Mechanism of Action:
The compound's biological effects are attributed to its ability to bind specific enzymes or receptors, modulating their activity. Ongoing research aims to elucidate these interactions further.
Medicine
Therapeutic Potential:
The compound is being explored for its potential use in treating various diseases. Its unique properties may lead to the development of novel therapeutic agents targeting specific pathways involved in disease progression.
Case Study on Anticancer Activity:
A study evaluated the cytotoxic effects on several cancer cell lines, demonstrating significant apoptosis induction in MCF7 cells, highlighting its potential as an anticancer agent.
Industry
Industrial Applications:
this compound is utilized in the production of agrochemicals and as an intermediate in pharmaceutical synthesis. Its role in developing new materials underscores its industrial relevance.
Mechanism of Action
The mechanism of action of 3-Chloro-1-propan-2-ylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
Pyrazole derivatives exhibit diverse biological and chemical properties depending on substituent positions and electronic effects. Below is a comparative analysis of the target compound and its analogs:
Table 1: Structural Comparison of Pyrazole Derivatives
Impact of Substituents on Properties
- Pyridinyl or Fluoropyridinyl (): Introduces hydrogen-bonding capabilities and electronic effects, aiding target-specific interactions. 3-Chlorophenyl (): Adds aromatic bulk and electron-withdrawing effects, altering solubility and reactivity .
3-Position Substituents :
- Chlorine (Target) : Electron-withdrawing effect reduces electron density on the pyrazole ring, influencing reactivity in further substitutions or biological interactions.
- 4-Position Amine: Primary Amine (Target): Facilitates hydrogen bonding, enhancing solubility and biological target engagement.
Hydrochloride Salt Effects
The hydrochloride salt form improves water solubility and stability, a common strategy in pharmaceutical development (e.g., cefotiam hydrochloride in ) . This property is critical for bioavailability and formulation efficacy.
Biological Activity
3-Chloro-1-propan-2-ylpyrazol-4-amine;hydrochloride is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and case studies.
This compound is characterized by a specific substitution pattern on the pyrazole ring, which influences its biological properties. The synthesis typically involves chlorination of a pyrazole derivative followed by amination under controlled conditions, ensuring high yield and purity in industrial settings.
Table 1: Synthesis Overview
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Chlorination | Controlled temperature | High |
| 2 | Amination | pH-controlled environment | High |
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Studies have shown that derivatives of pyrazole compounds can exhibit significant antibacterial activity against various strains of bacteria. For instance, compounds similar to 3-Chloro-1-propan-2-ylpyrazol-4-amine demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Efficacy
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 3-Chloro-1-propan-2-ylpyrazol-4-amine | Staphylococcus aureus | 25 |
| Escherichia coli | 20 | |
| Pseudomonas aeruginosa | 22 |
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit specific cancer cell lines by modulating pathways involved in cell proliferation and apoptosis. For example, studies have shown its potential to induce apoptosis in human cancer cells through the activation of caspase pathways .
The mechanism of action of this compound involves interaction with various molecular targets. It is believed to bind to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to a cascade of cellular responses, including inhibition of cell growth and induction of apoptosis in cancer cells .
Case Studies
- Antimicrobial Study : A study conducted on the efficacy of pyrazole derivatives revealed that 3-Chloro-1-propan-2-ylpyrazol-4-amine showed a significant reduction in bacterial growth rates in vitro compared to control groups.
- Anticancer Study : In a laboratory setting, treatment with the compound resulted in a marked decrease in viability of breast cancer cells (MCF7) as evidenced by MTT assays, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
